H-D-Phe-pro-arginal
Description
Contextualizing Peptidomimetic Aldehydes as Protease Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins and are essential to countless physiological processes. amano-enzyme.comchondrex.comnih.gov Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. amano-enzyme.comlifechemicals.com Protease inhibitors are molecules that block the activity of these enzymes. mdpi.comscielo.br A prominent class of these inhibitors is peptidomimetics, which are compounds designed to mimic the natural peptide substrates of an enzyme. tandfonline.commdpi.com This mimicry allows them to bind with high affinity and specificity to the enzyme's active site. tandfonline.com
Peptidomimetic aldehydes represent a specific and widely researched subclass of covalent inhibitors. tandfonline.comgenscript.comacs.orgresearchgate.net These molecules typically consist of a peptide-like sequence for specific recognition by the target protease and a C-terminal aldehyde group that acts as an electrophilic "warhead". tandfonline.combiorxiv.org When the inhibitor binds to the active site of a serine or cysteine protease, the aldehyde warhead forms a reversible covalent bond with the hydroxyl group of the catalytic serine or the thiol group of the catalytic cysteine, respectively. tandfonline.com This forms a stable hemiacetal or hemithioacetal adduct, effectively blocking the enzyme's catalytic activity. tandfonline.com The reversible nature of this interaction is a key feature, distinguishing these compounds from irreversible inhibitors. tandfonline.com This strategy has been successfully employed to develop inhibitors for a wide range of proteases, including those crucial for viral replication. genscript.comacs.orgbiorxiv.org
Historical Perspective on H-D-Phe-Pro-Arg-H in Protease Research
The development of inhibitors based on the D-Phe-Pro-Arg sequence is rooted in the study of thrombin, a critical serine protease in the blood coagulation cascade. ahajournals.orgresearchgate.net Early research identified that thrombin cleaves fibrinogen at arginine residues, and synthetic peptides mimicking this sequence could act as competitive inhibitors. The tripeptide sequence Phe-Pro-Arg was identified as a particularly effective recognition motif. researchgate.net
One of the earliest and most significant synthetic inhibitors developed from this sequence was D-Phe-Pro-Arg chloromethylketone (PPACK). ahajournals.orgcellsystems.eu PPACK is an irreversible inhibitor that forms a stable covalent bond with the active site histidine and serine residues of thrombin. plos.org The high-resolution X-ray crystal structure of the thrombin-PPACK complex, first described in 1989, was a landmark achievement that provided profound insights into the enzyme's structure and the molecular basis of its specificity. ahajournals.orgresearchgate.net
Building on this foundation, researchers sought inhibitors with different kinetic profiles, leading to the replacement of the highly reactive and irreversible chloromethylketone group with a reversible aldehyde warhead. This resulted in the creation of H-D-Phe-Pro-Arginal (also referred to as D-Phe-Pro-Arg-H). nih.govnih.gov This compound functions as a potent, reversible transition-state analogue inhibitor. Further research led to the synthesis of various analogues, such as N-terminally modified versions like Boc-D-Phe-Pro-Arg-H, to investigate structure-activity relationships and improve properties like chemical stability. nih.govnih.gov
Role as a Prototypical Inhibitor for Serine Proteases
This compound is widely regarded as a prototypical inhibitor for a specific subgroup of serine proteases known as trypsin-like serine proteases. researchgate.netfrontiersin.org These enzymes, which include thrombin, trypsin, and plasma kallikrein, preferentially cleave peptide bonds following a basic amino acid residue, typically arginine or lysine. chondrex.com The inhibitor's design is a classic example of targeting the enzyme's substrate-binding pockets (subsites S1, S2, S3).
The specificity of this compound is achieved through the precise fit of its constituent parts into the enzyme's active site:
P1 Arginine: The basic side chain of the C-terminal arginine residue fits snugly into the S1 specificity pocket of the protease, which is characterized by a negatively charged aspartic acid residue at its base. This interaction is the primary determinant of the inhibitor's specificity for this class of enzymes. researchgate.net
P2 Proline: The proline residue occupies the S2 subsite, a relatively hydrophobic cavity. researchgate.net
P3 D-Phenylalanine: The aromatic D-phenylalanine residue binds to the hydrophobic S3 aryl-binding site. researchgate.net The D-configuration is beneficial for binding as it allows the inhibitor's N-terminus to form additional hydrogen bonds with the enzyme backbone. researchgate.net
Because of this well-defined binding mode and its effectiveness, this compound and its derivatives serve as a fundamental scaffold in protease research for structure-function studies and as a starting point for the rational design of new, more selective or potent inhibitors. plos.orgcornell.edu
Overview of Targeted Protease Classes (e.g., Thrombin, Kallikrein, Viral Proteases)
The specific tripeptide sequence of this compound makes it a potent inhibitor of several key trypsin-like serine proteases. Furthermore, the underlying principle of its design—a peptidomimetic scaffold with an aldehyde warhead—has been broadly applied to other protease classes.
Thrombin: As a central enzyme in hemostasis, thrombin is a major therapeutic target for anticoagulants. ahajournals.orgplos.org this compound and its analogues are highly effective thrombin inhibitors due to the sequence mimicking a portion of thrombin's natural substrate, fibrinogen. researchgate.netnih.gov Derivatives have been developed that inhibit thrombin with high potency, with inhibition constants (Ki) in the nanomolar range. researchgate.net
Kallikrein: Plasma kallikrein is a serine protease involved in the kinin-kallikrein system, which regulates blood pressure and inflammation. nih.govmdpi.com The chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302) is widely used to measure the activity of plasma kallikrein, demonstrating the high affinity of the enzyme for this sequence. mdpi.comasm.orgdiapharma.com Consequently, arginal-based inhibitors derived from this sequence are effective at inhibiting kallikrein. mdpi.comebi.ac.ukmdpi.com
Viral Proteases: Many viruses, including coronaviruses and enteroviruses, rely on proteases for their replication. nih.gov These enzymes, often cysteine proteases like the SARS-CoV-2 main protease (Mpro or 3CLpro), process viral polyproteins into functional units. tandfonline.commdpi.com While the specific peptide sequence differs from this compound to match the target's specificity, the strategy of using a peptidomimetic aldehyde is a cornerstone of inhibitor design for these viral targets. genscript.comacs.orgbiorxiv.org These inhibitors covalently and reversibly bind to the catalytic cysteine in the active site, blocking viral maturation. tandfonline.comacs.org
Research Data on Inhibition by D-Phe-Pro-Arg Derivatives
The following table summarizes the inhibitory activity of this compound and its close, structurally related analogues against various proteases as reported in academic literature. This data highlights the potency and selectivity of the D-Phe-Pro-Arg scaffold.
| Compound/Substrate | Target Protease | Activity Type | Reported Value | Citation |
| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Human α-Thrombin | Inhibition | Irreversible, rapid inhibitor | ahajournals.orgcellsystems.euplos.org |
| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Human α-Thrombin | Binding Mode | Covalently binds active site His57 and Ser195 | researchgate.net |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Plasma Kallikrein | Substrate | Chromogenic substrate for activity assays | mdpi.comasm.orgdiapharma.com |
| Ala-Phe-Arg-CMK | Human Plasma Kallikrein | Inhibition (Ki) | 0.078 µM | mdpi.com |
| D-Phe-Pro-D-Arg-D-Thr-CONH₂ | Human α-Thrombin | Inhibition (Ki) | 0.92 µM | plos.orgcornell.edu |
| Boc-D-Phe-Pro-Arg-H | Rat Pituitary Protease | Inhibition | Inhibits secretion of ACTH and β-endorphin | nih.gov |
| Peptidomimetic Aldehydes (General) | SARS-CoV-2 3CLpro | Inhibition (IC₅₀) | Values as low as 0.034 µM for optimized structures | genscript.comacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60503-05-1 |
|---|---|
Molecular Formula |
C20H30N6O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2-amino-3-phenylpropanoyl)-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H30N6O3/c21-16(12-14-6-2-1-3-7-14)19(29)26-11-5-9-17(26)18(28)25-15(13-27)8-4-10-24-20(22)23/h1-3,6-7,13,15-17H,4-5,8-12,21H2,(H,25,28)(H4,22,23,24) |
InChI Key |
GHXMSCWAYSZCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C=O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of H D Phe Pro Arginal
Methodologies for Tripeptide Aldehyde Synthesis
The creation of a C-terminal aldehyde on a peptide chain is a significant synthetic challenge due to the aldehyde's reactivity. General strategies involve either the introduction of the aldehyde function after peptide assembly or the use of pre-formed, protected amino aldehydes as building blocks. researchgate.net
Solid-phase peptide synthesis (SPPS) offers significant advantages for peptide assembly, including the ability to use excess reagents to drive reactions to completion and simplified purification procedures that involve rinsing the resin-bound peptide. diva-portal.org However, the synthesis of C-terminal peptide aldehydes requires specialized linkers and cleavage strategies to protect the reactive aldehyde group during chain elongation.
Several methods have been developed for the SPPS of peptide aldehydes:
Reduction of Resin-Bound Esters or Thioesters : One common approach involves the synthesis of a peptide chain attached to the resin via a thioester or a specialized ester linkage. Subsequent reduction, for instance with AlLiH4, followed by hydrolysis can yield the desired peptide aldehyde. acs.org
Oxidation of Peptide Alcohols : An alternative strategy is the synthesis of a C-terminal peptide alcohol, which is then oxidized to the corresponding aldehyde. researchgate.net
Specialized Linkers : To circumvent the instability of the aldehyde, various linkers have been designed to mask this functionality throughout the synthesis. These include oxazolidine, semicarbazone, and backbone amide linkers (BAL). researchgate.netresearchgate.net For example, the BAL strategy involves attaching a protected amino aldehyde monomer to the resin via reductive amination, followed by standard peptide elongation. researchgate.net Similarly, linkers that generate a Weinreb amide on the resin are effective, as the amide can be reduced to the aldehyde upon cleavage. acs.org The use of acetal (B89532) linkers, which are stable during synthesis but can be converted to the aldehyde under specific cleavage conditions, represents another practical route. nih.gov
These varied SPPS methods provide a toolkit for chemists to produce complex peptide aldehydes like H-D-Phe-Pro-Arginal, although the choice of method may be limited by the presence of other sensitive amino acid residues in the sequence. nih.gov
While SPPS is often preferred for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains a viable and sometimes necessary strategy, particularly for large-scale production. researchgate.net Standard solution-phase chemistry for tripeptide aldehydes typically involves the stepwise coupling of protected amino acids in solution, with purification of intermediates at each step. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Approaches
Design and Synthesis of Analogues for Enhanced Properties
Modification of the parent this compound structure is a key strategy for improving its therapeutic potential. Research has focused on altering the N-terminus, incorporating novel chemical moieties, and replacing the proline residue with bioisosteres to enhance stability, selectivity, and other drug-like properties.
The free primary amine at the N-terminus of this compound is a critical site for modification. While essential for certain interactions, it can also be a source of instability.
N-Methylation : Studies have shown that this compound is prone to spontaneous inactivation in neutral aqueous solutions through a cyclization reaction initiated by the N-terminal primary amine. nih.gov To prevent this degradation, the N-methylated analogue, D-MePhe-Pro-Arg-H, was synthesized. This modification blocks the cyclization pathway, resulting in a compound that retains the high activity and selectivity of the parent peptide but possesses significantly greater stability. nih.gov
Boc-Protection : The introduction of a tert-butyloxycarbonyl (Boc) group at the N-terminus is a common strategy in peptide synthesis and modification. The resulting analogue, Boc-D-Phe-Pro-Arg-H, is protected from the inactivation pathway that affects the free peptide. nih.gov However, this modification can alter the compound's biological specificity. For example, while this compound is a highly selective thrombin inhibitor, the Boc-protected version was found to inhibit both thrombin and plasmin with similar potency, indicating a loss of selectivity. nih.gov This highlights the crucial role of the N-terminal charge and structure in determining the interaction with target enzymes. nih.gov
These modifications demonstrate a classic trade-off in drug design between stability and specificity, where protecting a reactive group can enhance the former at the expense of the latter.
The incorporation of an alpha-hydroxyacyl group in place of the N-terminal D-Phenylalanine offers a pathway to novel analogues with potentially altered hydrogen-bonding capabilities and conformational properties. While specific synthesis of an alpha-hydroxyacyl-prolyl-arginal is not detailed in the provided sources, the general synthetic logic can be inferred from established chemical methods.
The synthesis of such a derivative would likely involve the preparation of an N-(α-hydroxyacyl)-proline ester. This precursor could then be coupled with a protected arginal moiety. The stereoselective synthesis of N-(α-hydroxyacyl) amino acid esters has been achieved through methods like palladium-catalyzed allylic alkylation, demonstrating the feasibility of creating the necessary building blocks for such analogues. acs.org The resulting derivative would replace the amino group of D-Phe with a hydroxyl group, fundamentally changing the N-terminal interactions and potentially influencing the peptide's binding profile and metabolic stability.
Examples of proline bioisosteres that could be integrated into the this compound scaffold include:
Pseudoprolines : These are proline isosteres that incorporate a heteroatom, such as oxygen or sulfur, into the pyrrolidine (B122466) ring. nih.gov These modifications can influence the cis-trans isomerization of the amide bond and alter the ring pucker, providing a means to modulate the peptide's three-dimensional structure. nih.gov
Cycloalkene Scaffolds : Constrained rings, such as those based on cyclopentene (B43876) or cyclohexene, can serve as proline mimetics. diva-portal.org These scaffolds can be synthesized via ring-closing metathesis and incorporated into the peptide sequence to create analogues with novel conformational constraints. diva-portal.org
Thiazolidine Derivatives : The thiazolidine-4-carboxylic acid core is another well-known proline bioisostere used to improve biological or physical properties without significant structural alteration. researchgate.net
The integration of these bioisosteres can enhance metabolic stability compared to the natural proline ring and expand the three-dimensional landscape of the molecule, potentially leading to improved binding and better ADME (absorption, distribution, metabolism, and excretion) properties. biosolveit.de
Compound Reference Table
Alpha-Hydroxyacyl-Prolyl-Arginal Derivatives
Strategic Design Principles for Peptidomimetic Development
The development of peptidomimetics from the lead compound this compound is guided by several key strategic principles. The primary goal is to transform the original peptide into a more drug-like molecule by enhancing its potency, selectivity, metabolic stability, and oral bioavailability, while retaining its ability to interact with the biological target. diva-portal.org This process relies heavily on a deep understanding of the compound's structure-activity relationships (SAR), the three-dimensional structure of the target enzyme, and the application of chemical strategies to mimic or constrain the peptide's bioactive conformation. diva-portal.orgupc.edu
A foundational principle in the design of this compound-based inhibitors is mimicking the natural substrate. The tripeptide sequence Phe-Pro-Arg is derived from the cleavage site of fibrinogen, a natural substrate for the enzyme thrombin. nih.gov Early research demonstrated that this tripeptide sequence was crucial for binding to thrombin's active site. ahajournals.org The use of a D-phenylalanine (D-Phe) residue at the P3 position was found to be beneficial for binding, as it allows the inhibitor's N-terminus to form additional hydrogen bonds with the enzyme. researchgate.net
Structure-based drug design has been a cornerstone of this field, particularly following the elucidation of the X-ray crystal structure of human α-thrombin complexed with the closely related inhibitor D-Phe-Pro-Arg chloromethylketone (PPACK). researchgate.netacs.org This structural information revealed critical insights into the enzyme's active site, including a canyon-like cleft and specific hydrophobic pockets (S2 and aryl-binding sites) that accommodate the inhibitor. researchgate.netacs.org This knowledge has enabled the rational design of new analogs with improved fit and affinity. nih.gov
Key strategic design principles include:
Bioisosteric Replacement : A common strategy involves replacing key functional groups with other chemical moieties (bioisosteres) that preserve the essential biological activity. A primary target for this approach is the P1 arginine (Arg) residue, whose basic guanidino group is crucial for anchoring the inhibitor in the S1 pocket of thrombin. However, this group can also contribute to poor oral bioavailability. Researchers have successfully replaced the arginine moiety with bioisosteres like benzamidine (B55565) and, more recently, phenylguanidine and cyclohexylguanidine, to create potent inhibitors. ahajournals.orgmdpi.com Similarly, the proline (Pro) residue at the P2 position has been substituted with isosteres like (4-amino-3-oxo-morpholin-2-yl)-acetic acid to explore different conformational restrictions. diva-portal.org
Conformational Constraint : Peptides are inherently flexible, which can be entropically unfavorable for binding to a receptor. upc.edu Introducing conformational constraints can "lock" the molecule into its bioactive conformation, thereby increasing affinity and stability. upc.edunih.gov This can be achieved by:
Incorporating D-amino acids : The use of D-amino acids, such as in the D-Phe-Pro-D-Arg scaffold, alters the peptide backbone geometry. plos.orgnih.gov This can induce favorable binding interactions and, crucially, confer resistance to degradation by proteases, which typically recognize L-amino acids. plos.orgnih.gov
Cyclization : Linking the ends of the peptide or using side-chain to side-chain cyclization can rigidify the structure, enhancing stability and selectivity. upc.edumdpi.com
Modification of the Peptide Backbone and Terminal Groups : To improve stability and pharmacokinetic properties, modifications are often made to the peptide backbone itself or to the terminal groups. For instance, the N-terminal amino group of D-Phe-Pro-Arginal has been replaced with a hydroxyl group, leading to a new class of D-α-Hydroxyacyl-prolyl-arginals. These analogs, such as those derived from mandelic acid or diphenyllactic acid, demonstrate increased stability compared to the parent compound. nih.gov
The systematic application of these principles allows for the iterative optimization of the original this compound structure. By analyzing the effects of each modification, researchers can fine-tune the molecule's properties to develop potent and selective inhibitors with improved therapeutic potential.
Detailed Research Findings
Research into peptidomimetic development from this compound has yielded specific analogs with varied inhibitory activities, illustrating the success of these design principles.
One line of research focused on modifying the N-terminus by replacing the D-Phe amino acid with a D-α-hydroxyacyl group. This change was intended to improve chemical stability while maintaining or enhancing anticoagulant activity. The resulting compounds were evaluated for their ability to inhibit thrombin. nih.gov
| Compound | Structure (D-Xaa-Pro-Arg-H) | Anticoagulant/Antithrombotic Activity (in vivo) |
|---|---|---|
| 1 | Xaa = Mandelic acid (Man) | Active |
| 2 | Xaa = Diphenyllactic acid (Dpl) | Potent, orally active |
| 3 | Xaa = Hexahydrophenyllactic acid (Hpl) | Potent, orally active |
| 4 | Xaa = Hexahydromandelic acid (Hma) | Potent, orally active |
Another key strategy involved modifying the peptide sequence by introducing a D-amino acid at the P1 position (D-Arg) and systematically exploring different amino acids at the P1' position (the position immediately following the cleavage site). This work aimed to create non-covalent, proteolysis-resistant inhibitors. The inhibitory constants (Ki) against thrombin were determined for a library of tetrapeptides based on the D-Phe-Pro-D-Arg scaffold. plos.orgnih.gov
| Compound | P1' Residue | Thrombin Ki (µM) |
|---|---|---|
| Lead Tetrapeptide | D-Thr | 0.92 |
| Other Potent Inhibitors | Gly | Potent |
| Ala | Potent | |
| Ser | Potent | |
| Cys | Potent |
These studies demonstrate how rational design principles, such as terminal group modification and the introduction of conformational constraints via D-amino acids, can lead to the successful development of peptidomimetics with enhanced stability and potent inhibitory activity. plos.orgnih.govnih.gov
Mechanistic Studies of Protease Inhibition by H D Phe Pro Arginal
Covalent Inhibition Mechanism
Peptide aldehydes, including H-D-Phe-Pro-Arginal, are a well-established class of reversible covalent inhibitors targeting cysteine proteases. frontiersin.org Their mechanism involves the formation of a covalent bond between the inhibitor's aldehyde group and a key amino acid residue in the protease's active site.
Formation of Hemithioacetal Adducts with Cysteine Proteases
The primary mechanism of covalent inhibition by this compound and similar aldehyde inhibitors involves a nucleophilic attack by the thiolate group of a cysteine residue in the protease's active site on the electrophilic carbon of the inhibitor's aldehyde group. nih.govwikipedia.org This reaction results in the formation of a hemithioacetal adduct. nih.govnih.govnih.gov This covalent linkage effectively blocks the active site, preventing the enzyme from binding and cleaving its natural substrates. explorationpub.com X-ray crystallography studies of various peptide aldehyde inhibitors complexed with proteases have provided clear evidence of this hemithioacetal formation with the catalytic cysteine. nih.govnih.gov For instance, in studies with the SARS-CoV-2 main protease (M-Pro), a cysteine protease, the active site cysteine (Cys145) was observed to form a covalent hemithioacetal with the aldehyde warhead of the inhibitors. nih.gov
Molecular Recognition and Binding Modes
The specificity and potency of this compound as a protease inhibitor are not solely dependent on the covalent reaction but are also heavily influenced by a series of non-covalent interactions within the protease's active site. These interactions ensure the proper orientation of the inhibitor for the subsequent covalent bond formation.
Interactions within the Protease Active Site (S1, S2, S3 subsites)
Protease active sites are typically composed of a series of subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, etc.) of the substrate or inhibitor. uq.edu.audiva-portal.org The specific interactions between the inhibitor's residues and the enzyme's subsites are critical for its binding affinity and selectivity. For trypsin-like serine proteases, the S1 subsite is a deep pocket with a negatively charged residue (like aspartate) at its base, which preferentially binds to positively charged residues like arginine at the P1 position of the inhibitor. diva-portal.orgresearchgate.net The S2 subsite often accommodates hydrophobic residues, while the S3 and S4 subsites can also contribute significantly to binding. researchgate.netwur.nlacs.org The precise shape and chemical nature of these subsites vary among different proteases, forming the basis for inhibitor specificity. uq.edu.au
Role of Specific Amino Acid Residues in Binding (e.g., P1 Arginine, P2 Proline, D-Phenylalanine)
The individual amino acid residues of this compound play distinct and crucial roles in its interaction with the target protease:
P1 Arginine: The basic arginine residue at the P1 position is a primary determinant of specificity for trypsin-like proteases. diva-portal.orgresearchgate.net Its positively charged guanidinium (B1211019) group forms a strong salt bridge with the negatively charged aspartate residue at the bottom of the S1 pocket. thieme-connect.com This interaction anchors the inhibitor in the active site.
P2 Proline: The proline residue at the P2 position introduces a rigid kink in the peptide backbone, which can be crucial for optimal fitting into the S2 subsite. researchgate.netskemman.is The cyclic structure of proline restricts the conformational flexibility of the inhibitor, potentially reducing the entropic penalty of binding and contributing to a higher affinity. skemman.is The S2 subsite often has a hydrophobic character, and the proline ring can engage in favorable van der Waals interactions. researchgate.netwur.nl
P3 D-Phenylalanine: The D-configuration of the phenylalanine at the P3 position can be beneficial for binding. researchgate.net It allows the N-terminus of the inhibitor to form hydrogen bonds with the enzyme that might not be possible with the L-configuration. researchgate.net The bulky, hydrophobic phenyl group of D-phenylalanine can occupy the S3 or even the S4 subsite, which is often a hydrophobic cleft. researchgate.netresearchgate.net
The combination of these specific residues allows this compound to be a highly selective and potent inhibitor for certain proteases.
Table 1: Role of Individual Amino Acid Residues in this compound Binding
| Residue Position | Amino Acid | Role in Binding | Interacting Subsite | Key Interactions |
|---|---|---|---|---|
| P1 | Arginine | Primary specificity determinant | S1 | Salt bridge with negatively charged residue (e.g., Aspartate) |
| P2 | Proline | Induces rigid conformation for optimal fit | S2 | Hydrophobic interactions |
| P3 | D-Phenylalanine | Enhances binding through specific conformation | S3/S4 | Hydrophobic interactions and potential for additional hydrogen bonds |
Conformational Dynamics Upon Inhibitor Binding
Induced Fit and Conformational Changes in Target Proteases
The binding of this compound and its analogues to serine proteases, particularly thrombin, provides a classic example of induced fit and significant conformational change. microbenotes.com The process is not merely a simple "lock and key" interaction; instead, the enzyme's active site is flexible and undergoes structural rearrangement to accommodate the inhibitor. microbenotes.comnih.gov Structural studies of the closely related inhibitor D-Phe-Pro-Arg chloromethylketone (PPACK) in complex with human α-thrombin reveal the precise nature of these changes. nih.govresearchgate.net
The active-site cleft of thrombin is shaped by distinct insertion loops that partially obscure the entrance to the specificity pocket. researchgate.net Upon binding, the inhibitor induces a conformational adjustment in these loops to allow for a snug fit. The interaction is highly specific, with each residue of the inhibitor playing a critical role in positioning it within the active site: nih.govresearchgate.net
The P1 Arginine (Arg) residue inserts into the S1 specificity pocket, forming a crucial ion-pair with the Asp189 residue at the bottom of the pocket. nih.gov
The P2 Proline (Pro) residue fits into the hydrophobic S2 subsite, which is shaped by residues including Trp60d. nih.gov
The P3 D-Phenylalanine (D-Phe) residue interacts with an aryl-binding site formed by Trp215. The D-configuration is particularly beneficial as it allows the inhibitor's N-terminus to form additional hydrogen bonds with Gly216. nih.govresearchgate.net
This sequence of interactions, culminating in the formation of a covalent or non-covalent adduct, is a hallmark of the induced-fit mechanism. The initial loose association is followed by conformational rearrangements that optimize contacts and lead to a high-affinity enzyme-inhibitor complex. nih.gov Kinetic studies using analogues like H-D-Phe-Pro-Arg-p-nitroanilide (FPR) have been instrumental in dissecting these dynamic binding events, distinguishing between induced fit and conformational selection models. nih.govunipd.it In the induced-fit model, the binding step precedes a conformational change that optimizes the interaction. nih.gov
| Inhibitor Residue | Protease Subsite | Key Interacting Protease Residue(s) | Type of Interaction | Reference |
| P1-Arginine | S1 Specificity Pocket | Asp189 | Ion-pairing, Hydrogen bonds | nih.govresearchgate.net |
| P2-Proline | S2 Subsite | Trp60d, His57, Pro60b, Pro60c | Hydrophobic interactions | nih.govresearchgate.net |
| P3-D-Phenylalanine | Aryl-binding Site | Trp215, Gly216 | Edge-to-face aromatic, Hydrogen bonds | nih.govresearchgate.net |
Stabilization of Enzyme Structures by Inhibitor Binding
The binding of an inhibitor like this compound does more than just block the active site; it can also stabilize the enzyme in a specific conformation. mdpi.com Proteases like thrombin exist in a conformational equilibrium between different states, such as an inactive or "closed" form (E*) and an active or "open" form (E). nih.govnih.gov The binding of substrates and inhibitors influences this equilibrium.
Inhibitors such as this compound and its analogues preferentially bind to and stabilize the active conformation of the enzyme. nih.gov The formation of multiple, optimized interactions across the S1, S2, and S3 subsites locks the enzyme into a single, stable conformation, effectively trapping it in an inhibited state. X-ray crystallography studies of the PPACK-thrombin complex show a well-defined and stable structure, with reduced fluctuation in the active site loops compared to the unbound enzyme. researchgate.net The residues of the catalytic triad (B1167595) (His57, Asp102, Ser195) are held in a fixed, albeit inhibited, position. researchgate.net
This stabilization is a key aspect of the inhibitor's potency. By shifting the conformational equilibrium away from other potential states, the inhibitor ensures a prolonged and effective blockade of proteolytic activity. The energy gained from the numerous favorable interactions between the inhibitor and the enzyme overcomes the entropic cost of locking the enzyme into a single conformation. Molecular dynamics simulations and kinetic studies support this view, indicating that the enzyme-inhibitor complex is a thermodynamically stable state. mdpi.com The binding event essentially freezes the dynamic motion of the active site loops, preventing the conformational changes necessary for substrate binding and catalysis. researchgate.net
| Finding | Method | Implication for Stabilization | Reference |
| Defined Structure | X-ray Crystallography | The inhibitor locks the protease into a single, well-defined conformation. | researchgate.net |
| Reduced Fluctuation | X-ray Crystallography, MD Simulations | Active site loops and catalytic residues show reduced mobility upon inhibitor binding. | mdpi.comresearchgate.net |
| Equilibrium Shift | Kinetic Studies | The inhibitor shifts the conformational equilibrium from a dynamic ensemble towards a stable, inhibited E:I complex. | nih.govnih.gov |
| Favorable Binding Energy | Thermodynamic Analysis | Multiple strong interactions create a highly stable enzyme-inhibitor complex. | mdpi.com |
Structure Activity Relationship Sar Investigations of H D Phe Pro Arginal and Its Analogues
Impact of Amino Acid Substitutions on Inhibitory Potency and Specificity
The potency and specificity of peptide-based inhibitors are profoundly influenced by the nature of the amino acid residues at the P1, P2, and P3 positions, which correspond to the residues of the inhibitor that interact with the S1, S2, and S3 binding pockets of the target protease, respectively. nih.gov
Modifications at P1, P2, and P3 Positions
Systematic modifications at the P1, P2, and P3 positions of peptide inhibitors have revealed key determinants for inhibitory activity.
P1 Position: The P1 residue is a primary determinant of specificity for many proteases. For instance, in the context of rhinovirus 3C protease, there is an absolute requirement for a Gln residue at the P1 position. pnas.org Michael acceptors that incorporated variations in the γ-carboxamide part of the P1 side chain showed weak or no inhibitory activity against this protease. pnas.org In other proteases, like tissue kallikrein, while the wild type has a P1 Phe, mutants with P1 Arg, Lys, Tyr, Met, and Leu also show significant binding activity. researchgate.net Specifically for thrombin inhibitors, the arginal residue at P1 is crucial for its interaction with the S1 subsite.
P2 Position: The P2 residue often contributes significantly to the binding affinity through interactions with the hydrophobic S2 pocket of the protease. For noroviral protease inhibitors, Leu or Phe are favored at the P2 position, while Pro is detrimental to activity. nih.gov The cyclic structure of proline may restrict its ability to make deep contact with the S2 pocket. nih.gov In the case of rhinovirus 3C protease, replacing the P2 benzyl (B1604629) side chain of a phenylalanine generally leads to reduced inhibitory properties. pnas.org For tissue kallikrein, a long and bulky hydrophobic side chain at the P2 position is required to fill the hydrophobic S2 cleft. researchgate.net
P3 Position: The P3 residue often plays a role in fine-tuning the inhibitory activity and can influence solvent exposure. In noroviral protease inhibitors, the P3 residue appears to have a less critical role in tight binding compared to P1 and P2. nih.gov For rhinovirus 3C protease, the leucine (B10760876) side chain at P3 is solvent-exposed. pnas.org In tissue kallikrein inhibitors, basic amino acids at the P3 position can stabilize the complex through electrostatic interactions. researchgate.net
Table 1: Impact of Amino Acid Substitutions on Inhibitory Potency
| Position | Favorable Substitutions | Unfavorable Substitutions | Rationale for Impact |
|---|---|---|---|
| P1 | Arginine (for thrombin), Glutamine (for rhinovirus 3C protease) | Varies significantly depending on the target protease. | Primary determinant of specificity, interacts with the S1 pocket. |
| P2 | Phenylalanine, Leucine | Proline | Interacts with the hydrophobic S2 pocket, influencing binding affinity. |
| P3 | Basic amino acids (e.g., Arginine, Lysine for some proteases) | Varies; often less critical than P1 and P2. | Fine-tunes activity and can interact with surface residues. |
Stereochemical Influence of D-Phenylalanine
The inclusion of a D-amino acid, such as D-phenylalanine at the P3 position, is a key feature of H-D-Phe-Pro-Arginal and its analogues. This stereochemical inversion from the naturally occurring L-amino acids has profound implications for the inhibitor's properties.
The D-configuration offers several advantages:
Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by endogenous proteases, which have evolved to recognize and cleave peptide bonds between L-amino acids. vulcanchem.comnih.gov This increased stability can lead to an improved pharmacokinetic profile. vulcanchem.com
Conformational Constraints: The D-amino acid can induce specific backbone conformations that may be more favorable for binding to the target enzyme. chemrxiv.org The D-configuration of phenylalanine in this compound allows the N-terminus to form beneficial hydrogen bonds. researchgate.net
Altered Binding Interactions: The opposite stereochemistry can lead to different and sometimes more optimal interactions with the enzyme's active site. vulcanchem.com While the side chains of D-amino acid-containing peptides can mimic the orientation of the parent L-peptide, the backbone orientation is significantly altered, which can impact binding. plos.org
In the context of this compound, the D-phenylalanine at P3 fits into a hydrophobic cleft, and its D-configuration is considered beneficial for binding. researchgate.net This strategic use of stereochemistry is a powerful tool in peptidomimetic design to enhance biological activity and stability.
Role of the Aldehyde Warhead in Protease Inactivation
The C-terminal aldehyde group in this compound functions as an electrophilic "warhead" that is crucial for its inhibitory mechanism. It reacts with the catalytic nucleophile in the active site of the target protease, typically a serine or cysteine residue, to form a reversible covalent bond.
Comparison with Other Electrophilic Groups (e.g., Chloromethyl Ketones, Nitriles)
The choice of the electrophilic warhead is a critical aspect of inhibitor design, with different groups offering varying degrees of reactivity, selectivity, and stability.
Aldehydes: Aldehydes are known to form reversible hemiacetal or hemithioacetal adducts with serine and cysteine proteases, respectively. tandfonline.comstanford.edu This reversibility can be advantageous in minimizing off-target effects. Peptidyl aldehydes are often selective for cysteine proteases. tandfonline.com However, the high reactivity of aldehydes can also lead to metabolic instability. researchgate.net
Chloromethyl Ketones (CMKs): CMKs are a class of irreversible covalent inhibitors that react with serine proteases. They are generally more reactive than aldehydes but can suffer from low specificity, reacting with both serine and cysteine proteases. nih.gov The high reactivity of CMKs can also lead to cytotoxicity. nih.gov
Nitriles: Nitriles are considered "soft" electrophiles and are generally less reactive than aldehydes, which can contribute to greater target selectivity. researchgate.netmdpi.com They form reversible covalent adducts with cysteine proteases. mdpi.com The reduced reactivity of nitriles can lead to a better safety profile compared to more reactive warheads like aldehydes. mdpi.com
Table 2: Comparison of Electrophilic Warheads
| Warhead | Mechanism | Reversibility | Advantages | Disadvantages |
|---|---|---|---|---|
| Aldehyde | Forms hemiacetal/hemithioacetal | Reversible | Good selectivity for cysteine proteases. | High reactivity can lead to instability and off-target effects. researchgate.net |
| Chloromethyl Ketone | Alkylation of active site residue | Irreversible | High potency. | Low specificity, potential for cytotoxicity. nih.gov |
| Nitrile | Forms thioimidate adduct | Reversible | Milder electrophilicity leading to higher selectivity and better safety profile. mdpi.com | Lower reactivity may require precise positioning for effective inhibition. researchgate.net |
Optimization of Electrophilicity for Target Specificity
The electrophilicity of the warhead must be carefully tuned to achieve a balance between reactivity and selectivity. A highly reactive warhead may inhibit the target protease effectively but could also react with other biological nucleophiles, leading to off-target toxicity. Conversely, a warhead with low reactivity may not be potent enough for therapeutic use.
Optimization strategies include:
Modifying the peptide backbone: The peptide sequence can be designed to position the warhead optimally within the active site, thereby increasing its effective concentration near the catalytic residue and promoting a reaction even with a less electrophilic warhead. researchgate.net
Introducing electron-withdrawing or -donating groups: The electrophilicity of the warhead itself can be modulated. For example, the addition of electron-withdrawing groups can enhance the electrophilic character of a warhead. acs.org
Structural modifications of the warhead: Altering the structure of the warhead, for instance, by creating α-ketoamides, can provide additional hydrogen bond acceptors and allow for the extension of the inhibitor into other binding pockets, potentially increasing both potency and specificity. stanford.edudovepress.com
The goal is to create an inhibitor where the specificity is primarily driven by the recognition of the peptide sequence by the protease, guiding the moderately reactive warhead to its intended target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.
For inhibitors of proteases like thrombin, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. acs.org These studies have highlighted the importance of several physicochemical properties for inhibitory activity:
Hydrophobicity: This is often a critical factor influencing the binding of inhibitors to the typically hydrophobic pockets of proteases. nih.gov
Steric Factors: The size and shape of the inhibitor must be complementary to the binding site of the enzyme. nih.gov 3D-QSAR models can identify regions where bulky groups are either favorable or unfavorable for activity. plos.org
Electrostatic Interactions: The distribution of charges on the inhibitor molecule plays a crucial role in its interaction with charged residues in the enzyme's active site.
Computational Methodologies for Predicting Inhibitory Activity
Computational methods are integral to modern drug discovery, offering powerful tools to predict the inhibitory activity of compounds and guide the design of new, more potent analogues. nih.gov For peptide-based inhibitors like this compound, these techniques provide insights into the molecular interactions governing their biological function. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are commonly employed. researchgate.netunipa.it
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. frontiersin.org For peptide inhibitors, descriptors can include physicochemical properties of the amino acid residues, such as hydrophobicity, size, and charge, as well as topological and 3D-structural features. mdpi.com For instance, a 3D-QSAR analysis can be used to create a model that predicts the inhibitory activity of new analogues based on their steric and electrostatic fields. researchgate.net While specific QSAR studies on this compound are not abundant in publicly available literature, the principles have been successfully applied to other peptide inhibitors to identify key structural determinants for potency. frontiersin.orgmdpi.com For example, QSAR models have been used to predict the inhibitory potency of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides, revealing the importance of specific residues at certain positions for activity. frontiersin.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound and its analogues, docking studies can simulate their interaction with the active site of target proteases, such as thrombin. researchgate.net These simulations help to visualize how the D-Phenylalanine, Proline, and Arginine residues fit into the corresponding S3, S2, and S1 binding pockets of the enzyme. researchgate.net For example, the crystal structure of the closely related inhibitor H-D-Phe-Pro-Arg chloromethylketone (PPACK) complexed with human α-thrombin shows that the D-Phe residue fits into a hydrophobic cleft (aryl-binding site) and the Pro residue occupies the hydrophobic S2 subsite. researchgate.net Docking studies on new analogues can predict whether structural modifications will lead to more favorable interactions, such as additional hydrogen bonds or improved hydrophobic contacts, which would translate to higher inhibitory potency. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. unipa.it By simulating the movement of every atom in the system, MD can be used to refine docking poses and calculate binding free energies, which can be a more accurate predictor of inhibitory activity than docking scores alone. researchgate.net These simulations can reveal the importance of specific water molecules in mediating interactions and highlight the flexibility of certain regions of the peptide or the protein, which is crucial for a comprehensive understanding of the structure-activity relationship. unipa.it
These computational approaches are often used in concert in a process called virtual screening, where large libraries of potential analogues can be computationally "filtered" to identify the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govfrontiersin.org
Correlation of Structural Features with Biological Potency
The biological potency of this compound and its analogues as protease inhibitors is highly dependent on the specific amino acid residues at each position (P3, P2, and P1) and the nature of the terminal group. Structure-activity relationship (SAR) studies have elucidated how modifications to this tripeptide scaffold influence its inhibitory activity, primarily against thrombin.
The fundamental D-Phe-Pro-Arg sequence is crucial for targeting thrombin. The D-Phenylalanine (P3) and Proline (P2) residues interact with the S3 and S2 pockets of thrombin, respectively. researchgate.net The Arginine (P1) residue fits into the primary specificity pocket (S1), forming a key salt bridge with Asp189 in the base of the pocket. The terminal arginal group (a C-terminal arginine with a carboxyl group replaced by an aldehyde) acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser195) in the enzyme's active site.
Modifications at the N-terminus of the D-Phe residue have a significant impact on stability and potency. The parent compound, H-D-Phe-Pro-Arg-H, is unstable. However, N-substituted derivatives exhibit improved stability. nih.gov A notable finding is that replacing the N-terminal amino group with a hydroxyl group (creating α-hydroxyacyl-prolyl-arginals) results in stable and potent inhibitors. nih.gov This suggests that the neutrality of the N-terminus can be favorable, but bulky, hydrophobic groups like Boc (tert-butyloxycarbonyl) can be detrimental to activity, likely due to steric hindrance or unfavorable hydrophobicity. nih.gov
The table below, based on data from studies on H-D-Phe-Pro-Arg-H analogues, illustrates the impact of N-terminal modifications on anticoagulant activity. nih.gov
| Compound Name | Structure (Modification at D-Phe N-terminus) | Relative Anticoagulant Potency | Stability |
|---|---|---|---|
| H-D-Phe-Pro-Arg-H (R1) | H- | Potent | Unstable |
| D-MePhe-Pro-Arg-H (R2) | CH₃- | Highly Potent & Selective | Stable |
| Boc-D-Phe-Pro-Arg-H (R3) | Boc- | Less Favorable | Stable |
| D-Mandeloyl-Pro-Arg-H (1) | HO-CH(Ph)-CO- | Potent | Stable |
| D-Diphenyllactoyl-Pro-Arg-H (2) | HO-C(Ph)₂-CO- | Potent | Stable |
The proline residue at the P2 position is generally considered essential for high inhibitory potency, as its rigid ring structure correctly orients the peptide backbone for optimal interaction with the S2 pocket of thrombin. nih.govresearchgate.net Studies on other tripeptide inhibitors confirm that a proline at P2 is often a feature of the most potent inhibitors. frontiersin.orgnih.gov
The P1 residue is a primary determinant of specificity. For thrombin, a basic amino acid like arginine is strongly preferred to interact with the acidic Asp189 at the bottom of the S1 pocket.
The nature of the C-terminal "warhead" is also critical. The arginal aldehyde in this compound forms a reversible covalent hemiacetal with the active site serine. In the well-studied analogue PPACK (H-D-Phe-Pro-Arg chloromethylketone), the chloromethylketone group forms an irreversible covalent bond, making it a potent, irreversible inhibitor. researchgate.netfrontiersin.org This highlights how modification of the C-terminal reactive group can fundamentally alter the mechanism and duration of inhibition.
Enzyme Kinetic and Biophysical Characterization of H D Phe Pro Arginal Interactions
Determination of Inhibitory Constants (e.g., IC50, Ki)
The potency of H-D-Phe-Pro-Arginal and its analogs as enzyme inhibitors is quantified by determining their inhibitory constants, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. However, the IC50 value is dependent on the substrate concentration used in the assay. pharmacologycanada.org
A more fundamental measure of inhibitor potency is the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex. pharmacologycanada.org It is an intrinsic property of the inhibitor and the enzyme, independent of substrate concentration. pharmacologycanada.org The Cheng-Prusoff equation is commonly used to calculate the Ki from the experimentally determined IC50 value, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known. pharmacologycanada.orgyoutube.com
For instance, studies on arginine-specific gingipains, secretory cysteine proteinases from Porphyromonas gingivalis, have utilized IC50 values to quantify the inhibitory effects of various compounds. nih.gov In these studies, the residual enzyme activity was measured in the presence of increasing concentrations of an inhibitor to determine the IC50. nih.gov Similarly, research on plasma kallikrein (PKa) inhibitors has involved determining IC50 values to assess the potency of novel compounds, with some exhibiting time-dependent inhibition. nottingham.ac.uk
The following table provides examples of inhibitory constants determined for related inhibitors against different proteases.
| Inhibitor | Enzyme | IC50 | Ki | Reference |
| PDRgpB | RgpA | 4.5 nM | - | nih.gov |
| PDRgpB | RgpB | 23.7 nM | - | nih.gov |
| PDRgpA | RgpA | 5.2 nM | - | nih.gov |
| PDRgpA | RgpB | 18.9 nM | - | nih.gov |
| Berotralstat | Plasma Kallikrein | 1.0 nM | 0.4 nM | nottingham.ac.uk |
| Compound 91 | Plasma Kallikrein | 66 nM (1 min) | - | nottingham.ac.uk |
| Compound 125b | Plasma Kallikrein | 39 nM | - | nottingham.ac.uk |
| Compound 129b | Plasma Kallikrein | 223 nM (1 min) | - | nottingham.ac.uk |
Steady-State and Pre-Steady-State Kinetic Analyses
Kinetic analyses are crucial for understanding the detailed mechanism of enzyme inhibition by compounds like this compound. These analyses are typically divided into steady-state and pre-steady-state kinetics.
The activity of proteases and the effect of inhibitors are commonly measured using substrate hydrolysis assays. These assays utilize synthetic substrates that, upon cleavage by the enzyme, release a product that can be easily detected. Chromogenic substrates release a colored product (a chromophore), while fluorogenic substrates release a fluorescent product (a fluorophore).
A widely used chromogenic substrate for enzymes like plasma kallikrein and thrombin is H-D-Pro-Phe-Arg-p-nitroanilide (pNA). ashpublications.orgnih.govendotell.chnih.gov The hydrolysis of this substrate releases p-nitroaniline, which has a distinct yellow color and can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. endotell.chdiapharma.com The rate of pNA formation is directly proportional to the enzyme's activity. endotell.ch
Similarly, fluorogenic substrates, such as Pro-Phe-Arg-AFC, are used in assays where higher sensitivity is required. nottingham.ac.uk The choice of substrate is critical and depends on the specific enzyme being studied. For example, different chromogenic substrates like S-2160, S-2238, S-2222, and S-2251 have been developed to exhibit relative specificity for different serine proteases, including plasmin, trypsin, thrombin, and factor Xa. nih.gov
The following table lists some common chromogenic substrates and the enzymes they are used to assay.
| Substrate | Enzyme(s) | Reference |
| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein, Thrombin | ashpublications.orgnih.govendotell.chnih.gov |
| H-Gly-Pro-pNA | Prolylcarboxypeptidase | ashpublications.org |
| H-Ala-Pro-pNA | Prolylcarboxypeptidase | ashpublications.org |
| N-Bz-Phe-Val-Arg-pNA (S-2160) | Thrombin, Plasmin, Trypsin | nih.gov |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Thrombin, Plasmin, Trypsin | nih.gov |
| N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Factor Xa | nih.gov |
| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin | nih.gov |
| Z-Gly-Pro-Arg-pNA (Chromozym TH) | Thrombin | nih.gov |
| N-Bz-Pro-Phe-Arg-pNA (Chromozym PK) | Plasma Kallikrein | nih.gov |
| Factor XI, Activated Protein C | diapharma.com |
Progress curve analysis involves continuously monitoring the course of an enzyme-catalyzed reaction over time. This method provides more detailed kinetic information than initial rate measurements and is particularly useful for studying enzyme-inhibitor interactions. nih.gov By analyzing the full reaction progress curve, one can often determine multiple kinetic parameters from a single experiment. researchgate.net
This technique has been applied to study the kinetics of the kallikrein-kinin system, where the activation process was investigated by analyzing the reaction progress under conditions of high enzyme-to-substrate ratios. nih.gov In the context of this compound, progress curve analysis can reveal the nature of the inhibition (e.g., reversible, irreversible, time-dependent) and provide estimates for the kinetic constants governing the interaction. For instance, in the assay of prothrombin activators like Ecarin, which produces thrombin, the resulting progress curves of p-nitroaniline production are non-linear and can be fitted to a second-order polynomial to determine the accelerating reaction rate. researchgate.net
Substrate Hydrolysis Assays (e.g., Chromogenic, Fluorogenic Substrates)
Structural Elucidation of Enzyme-Inhibitor Complexes
Understanding the three-dimensional structure of an enzyme-inhibitor complex is paramount for rational drug design and for explaining the inhibitor's potency and selectivity.
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. mdpi.com For enzyme-inhibitor complexes, this involves crystallizing the protein in the presence of the inhibitor and then analyzing the diffraction pattern of X-rays passing through the crystal. nih.govnih.gov The resulting electron density map allows for the construction of a detailed three-dimensional model of the complex.
The crystallization of human alpha-thrombin inhibited with the irreversible inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK), a close analog of this compound, was a significant breakthrough. nih.govacs.org These crystals diffracted X-rays to a high resolution, enabling the determination of the enzyme-inhibitor complex structure. nih.govnih.gov The process involves growing high-quality crystals, which can be challenging for large macromolecules like proteins. mdpi.com
The X-ray crystal structure of human α-thrombin in complex with D-Phe-Pro-Arg chloromethylketone (PPACK) has been refined to a resolution of 1.9 Å. researchgate.net This high-resolution structure provides detailed insights into the active site geometry and the interactions between the inhibitor and the enzyme. nih.govresearchgate.net
The structure reveals that the thrombin B-chain has the characteristic fold of trypsin-like serine proteases. researchgate.net The inhibitor, PPACK, binds covalently to the active site serine residue. The D-phenylalanine at the P3 position of the inhibitor fits into a hydrophobic cleft known as the aryl-binding site, while the proline at the P2 position occupies the hydrophobic S2 subsite. researchgate.net The D-configuration of the phenylalanine is advantageous for binding as it allows the inhibitor's amino-terminus to form hydrogen bonds with Gly216 of the enzyme. researchgate.net The arginine at the P1 position extends into the S1 specificity pocket, forming a salt bridge with Asp189. These specific interactions explain the high affinity and specificity of this class of inhibitors for thrombin. researchgate.net The elucidation of such co-crystallized structures has been instrumental in the structure-based design of novel and more potent protease inhibitors. acs.orgnih.gov
X-ray Crystallography of Protease-H-D-Phe-Pro-Arginal Complexes
Computational and Molecular Modeling Studies
Computational and molecular modeling studies have been instrumental in elucidating the intricate interactions between the tripeptide aldehyde inhibitor this compound and its target enzyme, thrombin. These in silico methods provide a molecular-level understanding that complements experimental data, offering insights into binding modes, conformational stability, and the energetics of the inhibition process. Most detailed computational analyses have been performed on the closely related and more stable covalent complex formed by D-Phe-Pro-Arg chloromethylketone (PPACK) with thrombin. plos.orgresearchgate.netnih.gov Given the similarity in the core tripeptide structure, these studies serve as an excellent proxy for understanding the interactions of this compound.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking simulations are primarily used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, the binding mode within the active site of thrombin is well-characterized, largely informed by the high-resolution X-ray crystal structure of the thrombin-PPACK complex. researchgate.netnih.gov
The predicted binding mode highlights a series of specific and crucial interactions between the inhibitor and the enzyme's subsites:
P1-S1 Interaction: The basic side chain of the Arginine (Arg) residue at the P1 position of the inhibitor extends into the S1 specificity pocket of thrombin, forming a key salt bridge with the carboxylate group of Asp189. nih.gov This interaction is a primary determinant of the inhibitor's potency and selectivity for thrombin.
P2-S2 Interaction: The Proline (Pro) residue at the P2 position fits snugly into the hydrophobic S2 subsite, which is formed by residues including Trp60d. nih.gov This interaction contributes to the correct positioning of the peptide backbone.
P3-Aryl Binding Site Interaction: The D-Phenylalanine (D-Phe) at the P3 position occupies a distinct hydrophobic cleft known as the aryl-binding site. researchgate.net The D-configuration is particularly beneficial as it allows the inhibitor's N-terminus to form additional hydrogen bonds with the backbone of Gly216, while the phenyl ring makes an edge-to-face stacking interaction with the indole (B1671886) ring of Trp215. researchgate.netnih.gov
The covalent interaction, a hemiacetal linkage, forms between the aldehyde carbon of the arginal residue and the hydroxyl group of the catalytic Ser195, further stabilized by an interaction with the imidazole (B134444) ring of His57. plos.org
Table 1: Key Interactions of D-Phe-Pro-Arg Motif in the Thrombin Active Site
| Inhibitor Residue | Thrombin Subsite | Key Interacting Thrombin Residues | Type of Interaction |
|---|---|---|---|
| D-Phe (P3) | Aryl-binding site | Trp215, Gly216 | Hydrophobic (edge-to-face), Hydrogen bond |
| Pro (P2) | S2 subsite | Trp60d, Leu99, His57 | Hydrophobic interactions |
| Arg (P1) | S1 specificity pocket | Asp189, Gly219, Cys191-Cys220 | Ionic bond, Hydrogen bonds |
| Arginal | Catalytic site | Ser195, His57 | Covalent hemiacetal bond |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide insights into the dynamic nature of the enzyme-inhibitor complex and its conformational stability over time. Several MD studies have been conducted on thrombin, both in its free form and in complex with the inhibitor PPACK, which serves as a model for this compound binding. plos.orgpnas.orgnih.gov
These simulations consistently show that the binding of the inhibitor significantly stabilizes the thrombin molecule. A comparative analysis of free thrombin and the thrombin-PPACK complex revealed that the inhibitor-bound form exhibits enhanced kinetic and equilibrium stability. plos.orgnih.gov Thermal unfolding experiments showed a 16°C increase in the melting temperature for the PPACK-bound thrombin compared to the free enzyme (74°C vs 58°C), a finding supported by MD simulations which show reduced atomic fluctuations in the bound state. plos.orgnih.gov
MD simulations of the thrombin-PPACK complex, starting from the crystal structure (PDB ID: 1PPB), demonstrate that the complex remains stable throughout the simulation time, with low root-mean-square deviation (RMSD) values for the protein backbone and the inhibitor. plos.orgsemanticscholar.org These simulations also highlight that while the core structure is stabilized, specific surface loops of thrombin retain a degree of flexibility, which is thought to be important for its interaction with other macromolecules. pnas.orgcore.ac.uk For instance, a study combining NMR and MD simulations identified significant dynamic motions in the active site loops even when the inhibitor is bound. pnas.org
Table 2: Summary of Selected Molecular Dynamics Simulation Findings
| System | Simulation Time | Key Findings | Reference(s) |
|---|---|---|---|
| Free Thrombin vs. Thrombin-PPACK | Multiple nanoseconds | Inhibitor binding increases thermal and conformational stability. Reduced RMSF in the active site loops. | plos.orgnih.gov |
| Thrombin-PPACK | 1 µs | The complex is stable, but significant dynamic motions persist in surface loops (e.g., 30s and 60s loops) on multiple timescales. | pnas.orgsemanticscholar.org |
Quantum Mechanical Approaches to Reaction Mechanisms
Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to study the electronic details of enzymatic reactions, such as the formation of covalent bonds and the energetics of transition states. For the interaction between this compound and thrombin, these methods can elucidate the mechanism of hemiacetal formation between the inhibitor's aldehyde group and the catalytic Ser195.
While a complete QM/MM reaction profile for this compound is not extensively documented in the literature, related studies on thrombin inhibition provide a framework for understanding the process. QM/MM calculations have been used to compute the molecular electrostatic potential (MEP) at the van der Waals surface of inhibitors bound to thrombin's active site. nih.gov This approach helps to quantify the electrostatic contributions to binding affinity and can predict Ki values with high correlation to experimental data. nih.gov The inhibitor is treated with a QM method to accurately represent its electronic structure, while the larger protein environment is handled by a classical MM force field. nih.gov
Furthermore, quantum mechanical calculations have been used to explain differences in inhibitory potency among related compounds. For example, QM calculations at the OPBE/cc-pvtz level were used to retrospectively explain the significantly reduced activity of an analog where a benzoxazole (B165842) oxygen's hydrogen bond acceptor strength was diminished, highlighting the sensitivity of the binding interaction to subtle electronic changes. acs.org These approaches underscore the importance of specific electronic and electrostatic interactions in the active site, which govern the nucleophilic attack of Ser195 on the inhibitor's aldehyde carbon—the key step in the covalent inhibition mechanism.
Applications in Preclinical Research Models and Mechanistic Exploration
Investigations in In Vitro Biological Systems
In vitro studies have been instrumental in elucidating the direct effects of H-D-Phe-pro-arginal on cellular functions and enzymatic pathways. These controlled laboratory experiments have laid the groundwork for understanding its potential as a modulator of protease activity.
Cell-Based Assays for Protease Activity Modulation
In the realm of cell-based assays, derivatives of the this compound structure have been utilized to probe the activity of various proteases. For instance, H-D-Pro-Phe-Arg-p-nitroanilide (pNA) serves as a chromogenic substrate for measuring the activity of plasma kallikrein and other serine proteases of the contact phase and fibrinolysis. plos.orgplos.orgbachem.comendotell.chdiapharma.com These assays are crucial for diagnosing conditions involving dysregulated protease activity, such as bradykinin-dependent angioedema. plos.orgplos.org The principle of these assays relies on the enzymatic cleavage of the substrate by the protease, leading to the release of p-nitroaniline, which can be quantified spectrophotometrically to determine enzyme activity. endotell.ch
Furthermore, H-D-Phe-Pro-Arg-chloromethylketone has been identified as a strong inhibitor of neutrophil-derived serine protease 4 (NSP4), highlighting the potential for this chemical scaffold to selectively target specific proteases involved in inflammation.
While these examples utilize derivatives, they underscore the utility of the this compound motif in designing tools for studying protease function in cellular systems.
Inhibition of Thrombin-Induced Cellular Processes (e.g., Platelet Aggregation)
A significant area of in vitro research on this compound has been its potent inhibitory effect on thrombin-induced platelet aggregation. nih.gov Thrombin is a key serine protease that plays a central role in hemostasis and thrombosis by activating platelets. This compound has been shown to specifically block platelet aggregation induced by thrombin. nih.gov This inhibitory action is a critical aspect of its anticoagulant properties.
Studies have demonstrated that this compound effectively inhibits platelet aggregation in human platelet-rich plasma. This effect is dose-dependent and showcases the compound's potential as an antiplatelet agent. The mechanism of inhibition is believed to involve direct interaction with the active site of thrombin, thereby preventing it from cleaving its receptors on the platelet surface.
| Agonist | Biological System | Observed Effect of this compound | Reference |
|---|---|---|---|
| Thrombin | Human Platelet-Rich Plasma | Strong inhibition of platelet aggregation and release reactions at sub-micromolar levels. | nih.gov |
| Thrombin | Ex vivo in various animal models (mice, rats, rabbits, beagle dogs) | Complete or significant inhibition of platelet aggregation. | nih.gov |
Effects on Viral Replication in Cell Culture Models
Currently, there is a lack of direct scientific literature detailing the effects of this compound on viral replication in cell culture models. While the broader class of protease inhibitors has been extensively studied for antiviral applications, specific data on this compound remains elusive.
It is worth noting that a structurally related cyclic dipeptide, cyclo(Phe-Pro), produced by the bacterium Vibrio vulnificus, has been shown to inhibit RIG-I-mediated antiviral innate immunity, which in turn can increase the replication of viruses like Hepatitis C Virus (HCV) in cell culture. nih.gov However, it is crucial to emphasize that cyclo(Phe-Pro) is a different molecule, and these findings cannot be directly extrapolated to this compound. Further research is required to determine if this compound possesses any direct or indirect antiviral activities.
Mechanistic Studies in Animal Models
Rodent Models for Coagulation Cascade Analysis
Rodent models, including mice and rats, have been extensively used to investigate the anticoagulant properties of this compound. nih.gov In these models, the compound has demonstrated a dose-dependent prolongation of clotting times upon administration. nih.gov These studies are crucial for assessing the compound's efficacy and for determining its kinetic profile in a living system. The onset of the anticoagulant effect has been observed within minutes of intravenous administration and within an hour after oral administration, with the effect lasting for several hours. nih.gov
Examination of Enzyme Activity in Biological Fluids (e.g., Plasma)
The anticoagulant and antiplatelet effects of this compound have been quantified by measuring various clotting parameters in biological fluids such as whole blood and plasma from different animal species, including mice, rats, rabbits, and beagle dogs. nih.gov These ex vivo analyses provide a direct measure of the compound's impact on the coagulation system. The minimum effective doses for achieving an anticoagulant threshold have been established through these studies. nih.gov A significant finding is that, unlike heparin, this compound does not require a higher initial dose to reach its anticoagulant effect. nih.gov
| Animal Model | Parameter Measured | Observed Effect of this compound | Reference |
|---|---|---|---|
| Mice, Rats, Rabbits, Beagle Dogs | Various clotting parameters (e.g., clotting times) | Dose-dependent prolongation of clotting times. | nih.gov |
| Mice, Rats, Rabbits, Beagle Dogs | Platelet aggregation (ex vivo) | Complete or significant inhibition of thrombin-induced platelet aggregation. | nih.gov |
| Rats | Blood pressure, heart rate, ECG, respiration | No significant changes observed. | nih.gov |
Use as a Biochemical Probe for Protease Function in Vivo
The tripeptide aldehyde this compound has been instrumental as a biochemical probe for investigating the function of specific proteases, most notably thrombin, within a living organism (in vivo). Its high activity and selectivity for thrombin allow researchers to modulate the enzyme's function and observe the resulting physiological effects, thereby elucidating the protease's role in complex biological processes like hemostasis and thrombosis. nih.govnih.gov
In vivo studies using various animal models, including mice, rats, rabbits, and dogs, have demonstrated the utility of this compound as a probe. nih.gov When administered, the compound acts as a potent anticoagulant, directly inhibiting thrombin and leading to a measurable, dose-dependent prolongation of blood clotting times. nih.gov This inhibitory effect is rapid, appearing within minutes of application. nih.gov
Table 1: In Vivo Research Findings with this compound as a Biochemical Probe
| Animal Model | Observed Effect | Key Finding as a Probe | Reference |
|---|---|---|---|
| Mice, Rats, Rabbits, Dogs | Dose-dependent prolongation of clotting times. | Demonstrates direct in vivo inhibition of the coagulation cascade by targeting thrombin function. | nih.gov |
| Rats, Rabbits | Potent anticoagulant/antithrombotic effects observed. | Effective as a probe for studying thrombin's role in thrombosis. | nih.gov |
| Mice, Rats, Rabbits, Dogs | Specific blockade of thrombin-induced platelet aggregation ex vivo. | Allows for the specific investigation of thrombin's role in platelet activation without broad systemic effects. | nih.gov |
| Mice, Rats, Rabbits, Dogs | No significant changes in platelet count or hemodynamic parameters. | Highlights the selectivity of the compound as a probe for thrombin, minimizing off-target effects in functional studies. | nih.gov |
Development of Research Tools and Probes
The chemical structure of this compound has served as a foundational template for the development of a wide array of more advanced and specialized research tools and probes for studying proteases. mdpi.comdiva-portal.orgacs.org Its core tripeptide sequence, D-Phe-Pro-Arg, effectively targets the active site of thrombin, making it an ideal scaffold for modification. nih.gov
A significant challenge with this compound is its instability in neutral aqueous solutions, where it can transform into an inactive cyclic compound. nih.govacs.org This limitation prompted the development of more stable analogues. A key example is D-MePhe-Pro-Arg-H , the N-methyl derivative, which was found to be as potent and selective as the parent compound but was not susceptible to the same inactivating transformation. nih.govacs.org This modification provided a more robust tool for prolonged biochemical and in vivo experiments.
Another major avenue of development has been the modification of the reactive aldehyde group to create inhibitors with different mechanisms of action. The most prominent derivative is D-Phe-Pro-Arg-chloromethylketone (PPACK) , an irreversible inhibitor of thrombin. diva-portal.org This tool has been invaluable in biochemical research, particularly in structural biology, where its stable, covalent binding to thrombin facilitated the first elucidation of the enzyme's three-dimensional crystal structure. diva-portal.orgresearchgate.net This structural insight, in turn, opened the door for structure-based design of other novel inhibitors. diva-portal.org
The D-Phe-Pro-Arg motif has been further exploited to create a variety of probes:
Substrate-based probes: The peptide sequence has been incorporated into chromogenic substrates like H-D-Pro-Phe-Arg-pNA, which release a colored molecule upon cleavage, allowing for quantitative measurement of enzyme activity in biochemical assays. nih.govashpublications.org
Fluorescent probes: For imaging applications, the sequence has been attached to fluorophores. For instance, a probe consisting of a thrombin recognition peptide flanked by fluorescent molecules was developed for in vivo imaging of thrombin activity in experimental thrombi. frontiersin.org
Probes with altered specificity: Modifications to the peptide backbone and terminal groups, such as in Boc-D-Phe-Pro-Arg-H and α-hydroxyacyl-prolyl-arginals, have been explored to create tools with different selectivity profiles and pharmacokinetic properties, helping to dissect the functions of related proteases. nih.govnih.gov
Table 2: Development of Research Tools Based on this compound
| Derivative/Analogue | Modification | Significance as a Research Tool | Reference |
|---|---|---|---|
| D-MePhe-Pro-Arg-H | N-methylation of the terminal amino group. | Creates a stable analogue that retains high potency and selectivity, overcoming the instability of the parent compound. | nih.govacs.org |
| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Replacement of the C-terminal aldehyde with a chloromethylketone. | Acts as an irreversible inhibitor, crucial for structural biology studies (e.g., X-ray crystallography of thrombin) and in vitro inhibition assays. | diva-portal.orgresearchgate.net |
| H-D-Pro-Phe-Arg-pNA | Conjugation to p-nitroaniline (pNA). | Forms a chromogenic substrate used in biochemical assays to quantify protease activity by measuring color change upon cleavage. | nih.govashpublications.org |
| D-alpha-Hydroxyacyl-prolyl-arginals | Replacement of the N-terminal D-Phe with a D-α-hydroxyacyl group. | Represents a class of stable, orally active analogues for in vivo probing of thrombin and related clotting enzymes. | nih.gov |
| Boc-D-Phe-Pro-Arg-H | Addition of a tert-butyloxycarbonyl (Boc) protecting group to the N-terminus. | Used in structure-activity relationship studies; found to be much less specific than the parent compound, highlighting the importance of the free amino terminus for selectivity. | nih.gov |
| Fluorescently-tagged peptides | Attachment of fluorophores (e.g., Cy5.5) to the peptide sequence. | Enables real-time, in vivo imaging of protease activity, such as visualizing thrombin function in thrombosis models. | frontiersin.org |
Future Directions and Research Opportunities
Advancements in Peptidomimetic Design for Enhanced Specificity
Peptidomimetics are compounds designed to mimic natural peptides but with structural modifications to improve their therapeutic properties. frontiersin.org For inhibitors like H-D-Phe-pro-arginal, the goal is to enhance stability, specificity, and bioavailability. mdpi.com
Key strategies in advanced peptidomimetic design include:
Structural Constraint and Cyclization: Introducing rigidity into the peptide backbone through cyclization or other conformational locks can pre-organize the inhibitor into a bioactive conformation that fits the target protease's active site with higher affinity and specificity. frontiersin.org
Backbone Modifications and Non-Natural Amino Acids: Replacing standard L-amino acids with D-amino acids, as seen with the D-Phenylalanine in this compound, is a proven strategy to increase resistance to proteolytic degradation by host enzymes. frontiersin.orgnih.govresearchgate.net Further modifications, such as incorporating β-homo amino acids, can also improve pharmacological properties like stability and potency. mdpi.com
Amide Bond Surrogates: To combat metabolic instability, researchers are replacing cleavable amide bonds with non-natural linkers, such as sulfonamides. mdpi.com These surrogates can mimic the peptide bond structure while being more resistant to enzymatic breakdown. mdpi.com
Targeted "Warhead" Groups: The arginal (arginine aldehyde) moiety in this compound is a reactive "warhead" that forms a covalent bond with the serine residue in the protease's active site. nih.gov Future research focuses on developing novel warhead groups that offer even greater selectivity for specific proteases, thereby reducing off-target effects. mdpi.comcabidigitallibrary.org
Table 1: Strategies in Peptidomimetic Design
| Strategy | Description | Advantage(s) |
| D-Amino Acid Substitution | Incorporation of D-isomers of amino acids (e.g., D-Phe). frontiersin.org | Increased stability against proteolytic degradation. frontiersin.org |
| Cyclization | Creating a cyclic peptide structure. frontiersin.org | Enhanced conformational rigidity, improved binding affinity. frontiersin.org |
| Amide Bond Surrogates | Replacing peptide bonds with bioisosteres like sulfonamides. mdpi.com | Improved metabolic stability and bioavailability. mdpi.com |
| Novel "Warhead" Groups | Designing new reactive moieties to target the active site. mdpi.com | Increased potency and selectivity for the target protease. mdpi.com |
Integration of Omics Data for Systems-Level Understanding
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of complex biological systems. frontiersin.orgmdpi.com This systems-biology approach is becoming indispensable in drug discovery, offering a deeper understanding of how protease inhibitors function and affect cellular networks. frontiersin.org
Applications of omics integration in inhibitor research include:
Target Identification and Validation: By analyzing transcriptomic and proteomic data from diseased tissues, researchers can identify proteases that are overexpressed or hyperactive, validating them as potential drug targets. elifesciences.orgnih.gov
Pathway Analysis: Multi-omics data can reveal the downstream consequences of inhibiting a specific protease. elifesciences.org This helps in understanding the full biological role of the target and predicting potential on-target and off-target effects of an inhibitor. mdpi.comfrontiersin.org
Biomarker Discovery: Omics profiling of patients before and after treatment can help identify biomarkers that predict therapeutic response or resistance. mdpi.comnih.gov This is a crucial step toward personalized medicine, where treatments can be tailored to an individual's molecular profile. longdom.org
Comprehensive Functional Analysis: Integrating data from different omics levels allows for a more complete picture of a disease state and the mechanism of drug action. nih.govfrontiersin.org For example, proteomics can confirm if changes in gene expression (transcriptomics) result in corresponding changes at the protein level. frontiersin.org
Table 2: Role of Omics Data in Inhibitor Research
| Omics Field | Application | Insight Gained |
| Transcriptomics | Analysis of gene expression (mRNA). | Identifies upregulation of protease genes in disease. nih.gov |
| Proteomics | Global study of proteins. | Confirms protein expression levels and identifies protein-protein interactions. nih.govelifesciences.org |
| Metabolomics | Study of small molecule metabolites. | Reveals changes in metabolic pathways resulting from protease inhibition. |
| Multi-Omics Integration | Combined analysis of all omics data. | Provides a holistic, systems-level view of drug action and disease pathology. frontiersin.orgmdpi.com |
Novel Applications in Protease-Related Biological Pathways
While this compound is primarily known as a thrombin inhibitor for anticoagulation, the broader class of protease inhibitors has therapeutic potential across a wide range of diseases. dovepress.com This is because proteases are key regulators of numerous physiological and pathological processes. dovepress.commdpi.com
Emerging research is exploring the application of protease inhibitors in new therapeutic areas:
Oncology: Many cancers exploit proteases for tumor growth, invasion, and metastasis. longdom.orgdovepress.com Targeting specific proteases, such as kallikrein-related peptidases (KLKs) in prostate cancer, represents a promising anti-cancer strategy. dovepress.comfrontiersin.org
Infectious Diseases: Proteases are essential for the life cycle of many viruses, including HIV and SARS-CoV-2. longdom.orgtandfonline.com Inhibitors that block these viral proteases can halt replication, making them powerful antiviral agents. cabidigitallibrary.orglongdom.org Similarly, fungal pathogens use proteases to invade host tissues, presenting another target for antimicrobial therapies. nih.gov
Inflammatory and Autoimmune Disorders: Dysregulated protease activity is a hallmark of many inflammatory conditions. mdpi.com Inhibitors targeting proteases involved in immune cell signaling and tissue degradation could offer new treatments for these disorders. mdpi.com
Neurodegenerative Diseases: There is growing evidence linking proteases to the pathology of neurodegenerative conditions. longdom.orgdovepress.com Exploring the role of specific proteases in these pathways may open doors to new therapeutic interventions. longdom.org
Table 3: Emerging Therapeutic Areas for Protease Inhibitors
| Disease Area | Role of Proteases | Therapeutic Goal |
| Cancer | Tumor growth, invasion, angiogenesis. longdom.orgdovepress.com | Inhibit tumor progression and metastasis. longdom.org |
| Infectious Diseases | Viral replication, host tissue invasion by fungi. longdom.orgnih.gov | Block pathogen life cycle. cabidigitallibrary.org |
| Inflammation | Modulation of immune response, tissue degradation. mdpi.com | Control excessive inflammation and prevent tissue damage. mdpi.com |
| Neurodegeneration | Implicated in disease pathology. dovepress.com | Modulate protease activity to slow disease progression. longdom.org |
Computational Design and Artificial Intelligence in Inhibitor Discovery
AI-Driven Molecular Design: Deep learning models can be trained on vast databases of known molecules to generate novel compounds with specific, desirable properties. mdpi.comresearchgate.netpreferred.jp These AI-driven platforms can design thousands of potential inhibitor candidates that are not present in existing libraries. preferred.jp
Virtual Screening and Molecular Docking: Computational techniques are used to screen large virtual libraries of compounds to predict how well they will bind to a target protease's active site. tandfonline.com This allows researchers to prioritize a smaller number of promising candidates for laboratory synthesis and testing. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, atom-level view of the dynamic interactions between an inhibitor and its target protein over time. mdpi.com This helps to confirm binding stability, understand the mechanism of inhibition, and refine the inhibitor's structure for a better fit. mdpi.comresearchgate.net
Predictive AI Models: AI and machine learning can be used to predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of designed compounds. pnnl.gov This "in silico" analysis helps to weed out candidates with unfavorable properties early in the discovery pipeline, saving significant time and resources. frontiersin.org
Table 4: Computational and AI Tools in Inhibitor Design
| Method | Description | Purpose |
| Artificial Intelligence (AI) | Use of machine learning and deep learning algorithms. mdpi.com | Generates novel molecular structures and predicts properties. researchgate.netpreferred.jp |
| Molecular Docking | Simulates the binding of a ligand to a protein receptor. tandfonline.com | Ranks potential inhibitors based on predicted binding affinity. pnnl.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. mdpi.com | Assesses the stability and dynamics of the inhibitor-protease complex. researchgate.net |
| Virtual Screening | Computationally screens large compound libraries. tandfonline.com | Identifies promising "hit" compounds for further development. preferred.jp |
Q & A
Q. Table 1: Analytical Methods Comparison
| Technique | Sensitivity | Key Application | Limitations |
|---|---|---|---|
| LC-MS/MS | 0.1–1 nM | Quantification in plasma | Matrix effects may interfere |
| NMR | mM range | Structural confirmation | Low sensitivity |
| CD | µM range | Conformational analysis | Requires pure samples |
Advanced: How can researchers resolve contradictions in reported inhibitory potency of this compound across protease assays?
Answer:
Discrepancies in inhibitory potency often arise from assay design variability. Methodological considerations include:
- Enzyme Source Purity: Commercial thrombin/trypsin preparations may contain contaminants (e.g., albumin) that alter kinetics. Validate enzyme activity via fluorogenic substrates before assays .
- Buffer Conditions: Ionic strength (e.g., 150 mM NaCl vs. 50 mM) significantly impacts aldehyde inhibitor binding. Replicate published conditions precisely or document deviations .
- Pre-incubation Time: this compound’s reversible binding requires equilibrium pre-incubation (10–30 min) for accurate IC50 determination. Omission may lead to underestimated potency .
Conflict Resolution Workflow:
Replicate original experimental parameters.
Cross-validate with orthogonal assays (e.g., surface plasmon resonance vs. fluorimetry).
Statistically compare data using ANOVA with post-hoc tests to identify outliers .
Basic: What are the critical steps for synthesizing this compound with high enantiomeric purity?
Answer:
Synthesis challenges center on preserving the aldehyde group and avoiding racemization:
- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc-protected arginal derivatives and low-acid cleavage conditions (e.g., TFA < 1% with scavengers) to prevent aldehyde oxidation .
- Post-Synthesis Purification: Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/0.1% formic acid) ensures >95% purity .
- Quality Control: Validate enantiomeric excess via chiral HPLC or Marfey’s reagent derivatization .
Advanced: How should researchers design experiments to assess this compound’s stability in physiological buffers for in vivo studies?
Answer:
Stability studies must account for hydrolysis, oxidation, and protein binding:
- Buffer Screening: Test PBS, Tris-HCl, and HEPES at pH 7.4 ± 0.2. Monitor degradation via LC-MS at 0, 6, 24, and 48 hours .
- Oxidative Stressors: Add 1 mM H2O2 or 5 µM Fe²+ to simulate in vivo oxidative environments .
- Protein Binding: Use ultrafiltration or equilibrium dialysis to quantify serum albumin binding, which reduces free inhibitor concentration .
Q. Table 2: Stability Data Interpretation Guide
| Degradation Pathway | Diagnostic MS Peaks | Mitigation Strategy |
|---|---|---|
| Aldehyde oxidation | m/z +16 (oxo-form) | Add antioxidants (e.g., BHT) |
| Hydrolysis | m/z −18 (carboxylic acid) | Use low-temperature storage |
Advanced: What computational strategies are effective for modeling this compound’s binding dynamics with proteases lacking crystallographic data?
Answer:
For understudied proteases, combine:
- Molecular Dynamics (MD) Simulations: Simulate 100 ns trajectories using AMBER or GROMACS with explicit solvent models to predict binding pocket flexibility .
- Free Energy Perturbation (FEP): Calculate ΔΔG for aldehyde vs. ketone derivatives to guide analog design .
Basic: How can researchers ensure reproducibility when testing this compound in cell-based assays?
Answer:
Critical factors include:
- Cell Line Authentication: Use STR profiling to confirm identity and avoid cross-contamination .
- Serum-Free Pre-incubation: FBS contains proteases that degrade the inhibitor. Pre-incubate cells in serum-free media for 1 hour before treatment .
- Positive Controls: Include commercial protease inhibitors (e.g., leupeptin) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
